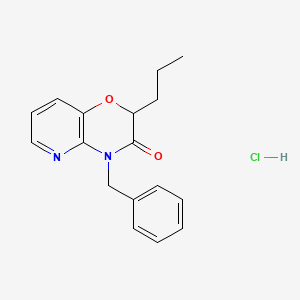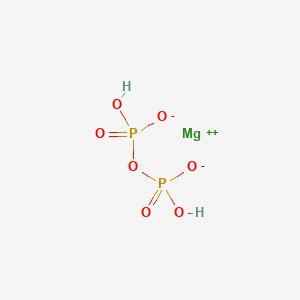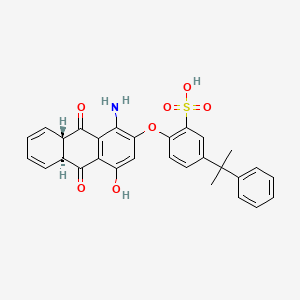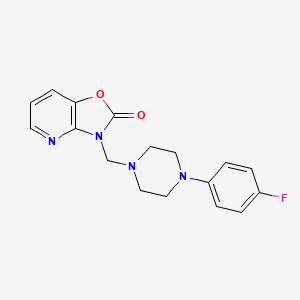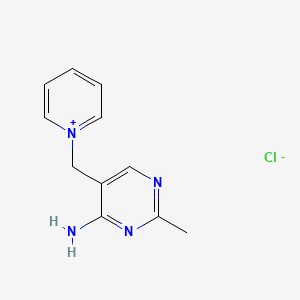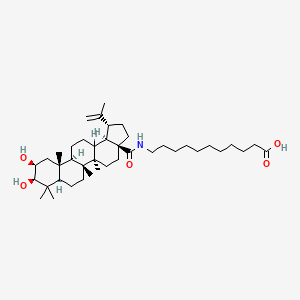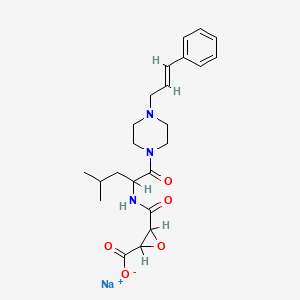
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxirane ring, a carboxylic acid group, and a piperazine moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt typically involves multiple steps. The process begins with the preparation of the oxirane ring, which can be achieved through the epoxidation of an alkene. The subsequent steps involve the introduction of the carboxylic acid group and the piperazine moiety through a series of condensation and substitution reactions. The final step includes the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The piperazine moiety can interact with receptors or enzymes, modulating their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxylic acid derivatives: Compounds with similar oxirane and carboxylic acid groups.
Piperazine derivatives: Molecules containing the piperazine moiety.
Uniqueness
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(3-phenyl-2-propenyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84456-43-9 |
|---|---|
Molecular Formula |
C23H30N3NaO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;3-[[4-methyl-1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C23H31N3O5.Na/c1-16(2)15-18(24-21(27)19-20(31-19)23(29)30)22(28)26-13-11-25(12-14-26)10-6-9-17-7-4-3-5-8-17;/h3-9,16,18-20H,10-15H2,1-2H3,(H,24,27)(H,29,30);/q;+1/p-1/b9-6+; |
InChI Key |
HUIPNWMUTPUZGQ-MLBSPLJJSA-M |
Isomeric SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



